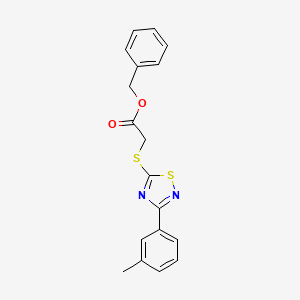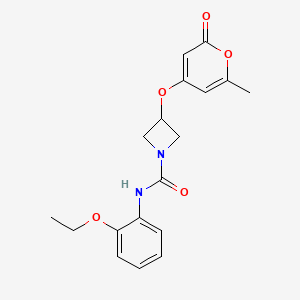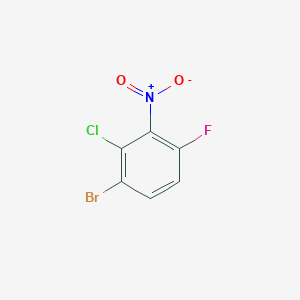
1-Bromo-2-chloro-4-fluoro-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-4-fluoro-3-nitrobenzene is an aromatic compound with the molecular formula C6H2BrClFNO2 It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and a nitro group
Preparation Methods
The synthesis of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Sequential introduction of bromine, chlorine, and fluorine atoms through electrophilic aromatic substitution reactions. .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-2-chloro-4-fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the nitro group acts as a deactivating group, directing new substituents to the meta position.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride in hydrochloric acid.
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, fluorine) can be replaced by nucleophiles under suitable conditions, forming new derivatives
Common reagents include halogenating agents, reducing agents, and nucleophiles like amines or thiols. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-chloro-4-fluoro-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Potential use in the development of bioactive compounds for studying biological pathways and mechanisms.
Medicine: Investigated for its role in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene in chemical reactions involves electrophilic aromatic substitution, where the electron-withdrawing nitro group influences the reactivity of the benzene ring. The compound’s effects in biological systems, if any, would depend on its interaction with specific molecular targets and pathways, which are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene include:
- 1-Bromo-4-chloro-2-fluorobenzene
- 1-Bromo-4-nitrobenzene
- 4-Bromo-1-fluoro-2-nitrobenzene
These compounds share structural similarities but differ in the position and type of substituents, affecting their chemical properties and reactivity. The unique combination of bromine, chlorine, fluorine, and nitro groups in this compound makes it distinct and valuable for specific applications .
Properties
IUPAC Name |
1-bromo-2-chloro-4-fluoro-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYYHPXBAHLFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
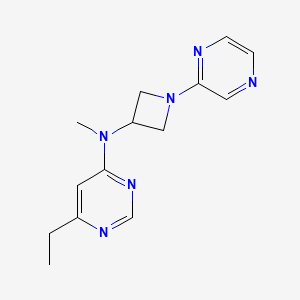
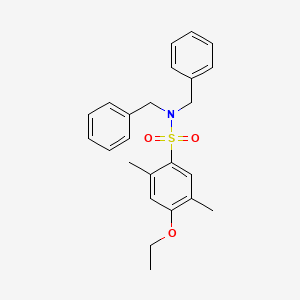
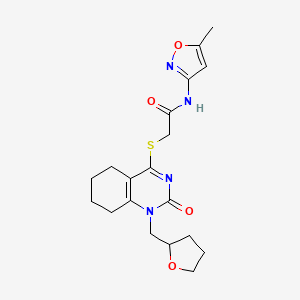
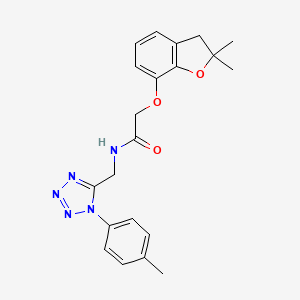
![[2-(Cyanomethoxy)-5-methoxyphenyl]boronic acid](/img/structure/B2981541.png)
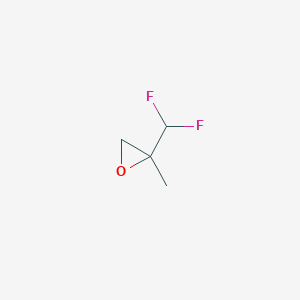
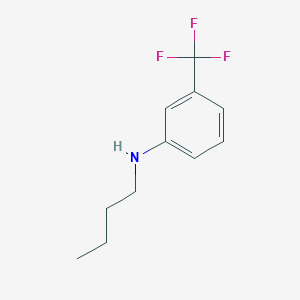
![3-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2981546.png)
![7,8-Dioxabicyclo[3.2.1]oct-2-yl benzoate](/img/structure/B2981548.png)
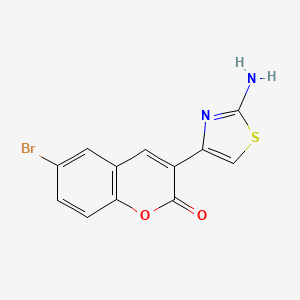
![2-((4-chlorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2981552.png)
